molecular formula C11H13N3O2 B8272111 5-Cyano-6-(isobutylamino)picolinic acid

5-Cyano-6-(isobutylamino)picolinic acid

Cat. No.: B8272111
M. Wt: 219.24 g/mol
InChI Key: SFIZAQVQVZIPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-6-(isobutylamino)picolinic acid is a specialized picolinic acid derivative designed for research and development applications. Picolinic acid is a natural metabolite of tryptophan and serves as a bidentate chelating agent for various metal ions . This compound integrates a cyano group and an isobutylamino side chain onto the picolinic acid core, modifications that are often explored to optimize physicochemical properties and biological activity. Such functionalized picolinic acid analogs are of significant interest in medicinal chemistry for their potential as antimicrobial agents . The structure-activity relationships (SAR) of similar compounds indicate that strategic substitutions on the pyridine or pyrazine ring can lead to substantial improvements in potency and target engagement . Researchers are investigating these analogs for their potential to interact with key biological targets. For instance, some picolinic acid-based molecules are known to function as immunomodulators, while other related cyanopyridine derivatives have demonstrated promising inhibitory effects on bacterial enzymes like DNA gyrase . This product is intended for laboratory research purposes only. This compound is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-cyano-6-(2-methylpropylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-7(2)6-13-10-8(5-12)3-4-9(14-10)11(15)16/h3-4,7H,6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

SFIZAQVQVZIPJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC(=N1)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • IDO Inhibition and Immune Modulation: highlights that IDO activity is indispensable for preventing T cell-mediated rejection. Pharmacologic IDO inhibitors like 1-MT disrupt this balance, suggesting that this compound could similarly perturb immune regulation .
  • Structural Advantages: The compound’s non-tryptophan structure may reduce metabolic degradation or improve bioavailability compared to 1-MT, though this remains speculative without pharmacokinetic data.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-Cyano-6-(isobutylamino)picolinic acid?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can minimize the number of experiments while accounting for interactions between variables. For example, central composite designs are effective for response surface modeling to maximize yield and purity .
  • Key Considerations : Prioritize factors with the highest sensitivity (e.g., nitrile group stability under varying pH) based on preliminary screening.

Q. How can computational methods guide the prediction of reaction pathways for this compound derivatives?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and identify feasible pathways for functionalization at the pyridine ring . Pair computational results with experimental validation using techniques like HPLC-MS to confirm product structures.
  • Key Considerations : Validate computational models against known analogs (e.g., 6-Amino-5-nitro-2-picoline derivatives) to ensure accuracy .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR (¹H/¹³C) for structural elucidation of the isobutylamino side chain.
  • FT-IR to confirm cyano group presence (~2200 cm⁻¹).
  • LC-MS for purity assessment and detection of nitro-reduction byproducts.
    • Storage Considerations : Store at 2–8°C in airtight containers to prevent hydrolysis of the cyano group, as recommended for structurally similar nitro-picolines .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in heterogeneous systems be resolved?

  • Methodological Answer : Conduct controlled replicate studies under standardized conditions (e.g., inert atmosphere, humidity control) to isolate variables. Use sensitivity analysis to identify confounding factors (e.g., trace metal impurities in catalysts). Reference frameworks like the FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) to prioritize hypotheses .
  • Case Example : If conflicting results arise in nitro-group reduction kinetics, compare solvent effects (polar aprotic vs. protic) using kinetic profiling .

Q. What advanced reactor designs are suitable for scaling the synthesis of this compound?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., cyano group degradation). Use computational fluid dynamics (CFD) simulations to optimize reactor geometry and residence time distribution. Classify the process under CRDC subclass RDF2050112 (Reaction fundamentals and reactor design) for alignment with energy-efficient scaling principles .
  • Validation : Monitor reaction progress in real-time using inline Raman spectroscopy.

Q. How can machine learning enhance the discovery of novel derivatives with improved bioactivity?

  • Methodological Answer : Train neural networks on datasets of picolinic acid derivatives (e.g., IC₅₀ values, solubility logs). Use feature engineering to highlight structural descriptors (e.g., Hammett constants for substituent effects). Validate predictions via high-throughput screening (HTS) in biological assays.
  • Integration : Adopt the ICReDD framework to iteratively refine computational models with experimental feedback .

Q. What strategies address ethical challenges in toxicity studies of this compound?

  • Methodological Answer : Follow PICO(T) frameworks to define ethical boundaries:

  • Population : In vitro models (e.g., hepatocyte cultures) before animal testing.
  • Intervention/Comparison : Compare toxicity profiles against FDA-approved analogs (e.g., picolinic acid-based chelators).
  • Outcome/Time : Prioritize acute toxicity endpoints (e.g., LD₅₀) within 72-hour exposure windows .
    • Compliance : Adhere to Chemical Hygiene Plan protocols for hazardous compound handling .

Data Presentation

Parameter Optimal Range Analytical Method Reference
Reaction Temperature60–80°CInline thermocouple
Solvent Polarity (ET₃₀)40–50 kcal/molDFT-calculated parameters
Storage Stability>95% purity at 6 monthsAccelerated stability testing (ICH Q1A)

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